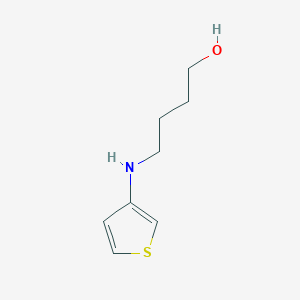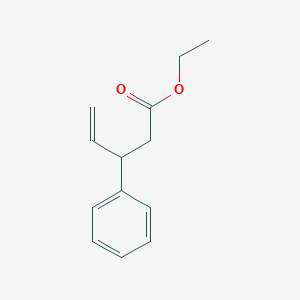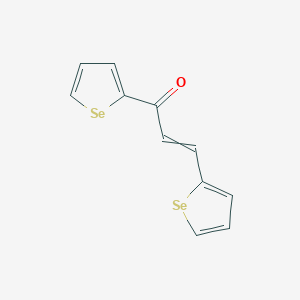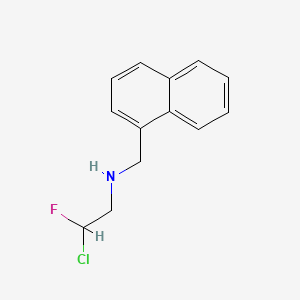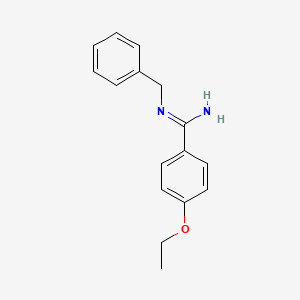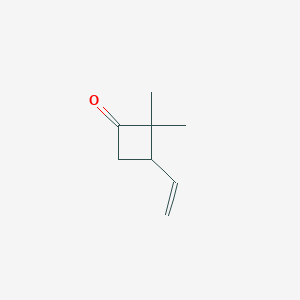
3-Ethenyl-2,2-dimethylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-2,2-dimethylcyclobutan-1-one is an organic compound with the molecular formula C8H12O It is a cyclobutanone derivative characterized by the presence of an ethenyl group and two methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2,2-dimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of dimethyl squarate with vinyllithium in dry tetrahydrofuran (THF) at low temperatures, followed by the addition of trifluoroacetic anhydride . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Ethenyl-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethenyl-2,2-dimethylcyclobutan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a precursor in various chemical reactions, influencing the formation of new bonds and structures. Its unique cyclobutanone ring and ethenyl group play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclobutan-1-one: Similar in structure but lacks the ethenyl group.
Cyclobutanone: The parent compound without any substituents.
2,2-Dimethylcyclobutanone: Similar but without the ethenyl group.
Uniqueness
3-Ethenyl-2,2-dimethylcyclobutan-1-one is unique due to the presence of both the ethenyl and dimethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
4056-82-0 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-ethenyl-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C8H12O/c1-4-6-5-7(9)8(6,2)3/h4,6H,1,5H2,2-3H3 |
InChI Key |
QJMXJJSAYDGTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1=O)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


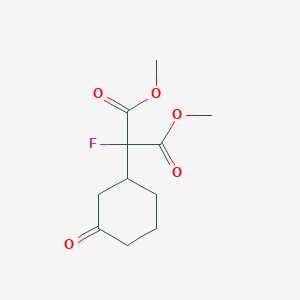
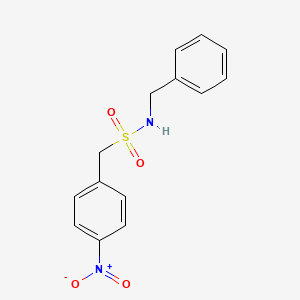
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
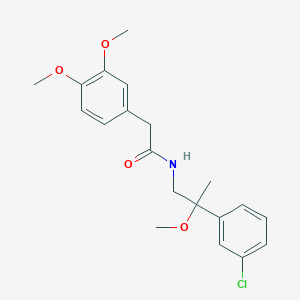
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
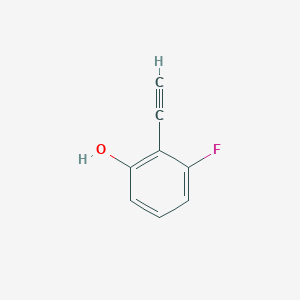
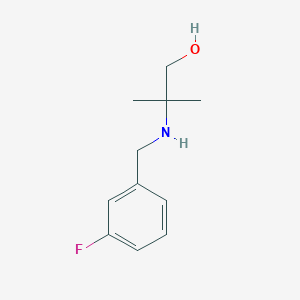
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
